Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate
Description
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate (CAS: 1628839-50-8) is a cyclohexanecarboxylate derivative featuring a methoxy-oxoethoxy substituent at the 1-position of the cyclohexane ring. This compound is structurally characterized by two ester functionalities: a methyl ester at the carboxylate group and a methoxy-oxoethoxy side chain. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous procedures in and . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual reactive ester groups .
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 1-(2-methoxy-2-oxoethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-14-9(12)8-16-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI Key |
NEQBJYWXJSUTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1(CCCCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methoxy-oxoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis by esterases to release the active carboxylic acid and alcohol components. These products can then participate in further biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related cyclohexanecarboxylate esters, which differ in substituents, ring saturation, and functional groups (Table 1).
Table 1: Structural and Physical Properties of Selected Cyclohexanecarboxylate Derivatives
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s higher molecular weight (~244.24 g/mol) and polar ether/ester groups suggest lower volatility and increased solubility in polar aprotic solvents compared to simpler analogs like Methyl cyclohexanecarboxylate (142.20 g/mol) .
- Boiling/Melting Points : Data gaps exist for the target, but analogs with aromatic substituents (e.g., 4-bromophenyl, CAS 1282589-52-9) likely have higher melting points due to crystalline packing .
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